molecular formula C15H24N2O.C4H4O4 B116307 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate CAS No. 142469-84-9

2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate

Cat. No.: B116307
CAS No.: 142469-84-9
M. Wt: 364.4 g/mol
InChI Key: IEALIBVQBGAHRH-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate: is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate typically involves multiple steps. One common method includes the reaction of 1-phenyl-2-pyrrolidinemethanamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. This reaction forms the intermediate N-(2-methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine, which is then reacted with fumaric acid to form the fumarate salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrrolidine ring, potentially forming secondary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is studied for its potential effects on neurotransmitter systems and its role as a ligand in receptor binding studies.

Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine
  • N-Methyl-1-phenyl-2-pyrrolidinemethanamine
  • 2-Methoxyethyl acetate

Uniqueness: The presence of the fumarate salt in 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate enhances its solubility and stability, making it more suitable for certain applications compared to its analogs. The combination of the methoxyethyl group and the pyrrolidine ring also contributes to its unique chemical properties and potential biological activity.

Properties

CAS No.

142469-84-9

Molecular Formula

C15H24N2O.C4H4O4

Molecular Weight

364.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine

InChI

InChI=1S/C15H24N2O.C4H4O4/c1-16(11-12-18-2)13-15-9-6-10-17(15)14-7-4-3-5-8-14;5-3(6)1-2-4(7)8/h3-5,7-8,15H,6,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

IEALIBVQBGAHRH-WLHGVMLRSA-N

Isomeric SMILES

CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O

SMILES

CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Synonyms

(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fuma rate

Origin of Product

United States

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